molecular formula C15H13NO2 B5160490 N-(4-benzoylphenyl)acetamide CAS No. 4834-61-1

N-(4-benzoylphenyl)acetamide

Cat. No. B5160490
CAS RN: 4834-61-1
M. Wt: 239.27 g/mol
InChI Key: OBEXUAPBTUTPDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-benzoylphenyl)acetamide derivatives involves various chemical reactions, utilizing starting materials such as benzophenone imines and chloroacetyl chlorides. One method reported the synthesis of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, highlighting the versatility of the acetamide group in facilitating cyclization reactions to form more complex structures (Fryer, Leimgruber, & Trybulski, 1982).

Molecular Structure Analysis

The molecular structure of N-(4-benzoylphenyl)acetamide and its derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular hydrogen bonding patterns and the spatial arrangement of functional groups, contributing to its chemical stability and reactivity (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).

Chemical Reactions and Properties

N-(4-benzoylphenyl)acetamide undergoes various chemical reactions, reflecting its reactive acetamide group. For example, the compound participates in conjugate addition-elimination reactions, offering a pathway to synthesize glutamic acid derivatives, indicating the acetamide's role in facilitating bond formation and breaking (Ramachandran, Madhi, Bland-Berry, Reddy, & O’Donnell, 2005).

Physical Properties Analysis

The physical properties of N-(4-benzoylphenyl)acetamide, such as solubility, melting point, and crystallinity, are crucial for its application in synthesis and drug formulation. These properties are determined by the compound's molecular structure, particularly the distribution of electron density and the presence of functional groups capable of forming hydrogen bonds.

Chemical Properties Analysis

The chemical properties of N-(4-benzoylphenyl)acetamide, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are influenced by the acetamide group and the benzoyl substituent. These functional groups contribute to the compound's reactivity in synthesis and its interactions in biological systems.

Future Directions

Future research could focus on the synthesis of N-(4-benzoylphenyl)acetamide and its derivatives, as well as their potential applications. For instance, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications . Additionally, N-(4-benzoylphenyl)acetamide derivatives have been studied for their prospective antimicrobial and antiproliferative agents .

properties

IUPAC Name

N-(4-benzoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEXUAPBTUTPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281396
Record name N-(4-benzoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzoylphenyl)acetamide

CAS RN

4834-61-1
Record name NSC21512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-benzoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An ice-cooled solution of 5 grams of acetanilide and 15 g. of aluminum chloride in 75 ml. of dichloroethane is treated with 5 g. of benzoyl chloride in portions. The mixture is then heated at 80° C for 3 hours, decomposed with ice and dilute hydrochloric acid and the resulting solid isolated by suction filtration and recrystallized from ethanol:water to give p-benzoylacetanilide.
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Synthesis routes and methods II

Procedure details

Combine 4-aminobenzophenone (10.0 g, 50.8 mmol), acetic anhydride (5.74 mL, 60.9 mmol), and triethylamine (9.5 mL, 68.5 mmol) in toluene (30 mL). Heat to reflux. After 2 hours, cool to ambient temperature and pour the reaction mixture into water. Stir to give a solid. Collect the solid by filtration, rinse with water, and dry. Recrystallize from acetonitrile to give the title compound. Rf =0.35 (silica gel, ethyl acetate).
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Synthesis routes and methods III

Procedure details

Combine 4-aminobenzophenone (500 g, 2.54 mol) and triethylamine (307 g,3.03 mol) in dichloromethane (2.54 L). Add acetic anhydride (313.9 g, 3.07 mol). After 18 hours, add methanol (100 mL) and evaporate in vacuo to give a residue. Combine the residue and water (8 L) and stir to give a solid. Collect the solid by filtration, rinse repeatedly with water, and dry to give the title compound.
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